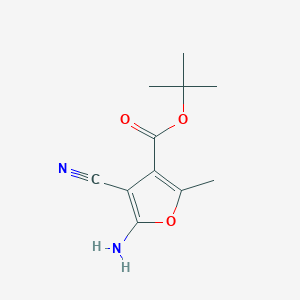![molecular formula C14H16Cl2N2O2 B2481025 2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one CAS No. 1017668-88-0](/img/structure/B2481025.png)
2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a derivative of the piperazine family of compounds, and it has been shown to have a variety of effects on the body.
作用機序
The exact mechanism of action of 2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. This compound has also been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anxiolytic and antidepressant effects, this compound has also been shown to have antipsychotic effects in animal models. It has also been shown to enhance the effects of other drugs, such as ketamine, which is used in the treatment of depression.
実験室実験の利点と制限
One advantage of using 2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one in lab experiments is its well-established safety profile. This compound has been extensively studied in animal models and has been shown to be safe and well-tolerated. However, one limitation of using this compound in lab experiments is its relatively short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are many potential future directions for research on 2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one. One area of research that has shown promise is in the development of new antidepressant drugs based on the structure of this compound. Other areas of research include the study of the effects of this compound on other neurotransmitter systems, such as the dopamine and norepinephrine systems, as well as the study of the effects of this compound on other psychiatric disorders, such as schizophrenia. Overall, the potential applications of this compound in scientific research are vast, and there is much to be learned about this intriguing compound.
合成法
2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one can be synthesized using a variety of methods, including the reaction of 3-chlorobenzoyl chloride with piperazine followed by the addition of 2-chloro-1-propanone. Other methods for synthesizing this compound include the use of 1,3-dichloroacetone and piperazine, as well as the use of 2-chloro-1-propanol and 3-chlorobenzoyl chloride.
科学的研究の応用
2-Chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one has been studied extensively for its potential use in scientific research. One area of research that has shown promise is in the study of anxiety and depression. This compound has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been shown to enhance the effects of other antidepressant drugs.
特性
IUPAC Name |
2-chloro-1-[4-(3-chlorobenzoyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2/c1-10(15)13(19)17-5-7-18(8-6-17)14(20)11-3-2-4-12(16)9-11/h2-4,9-10H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJWLUCTDDWWKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

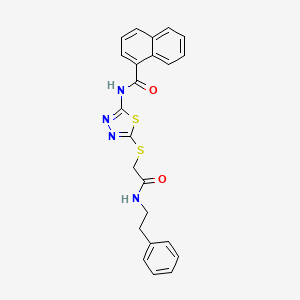
![4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide](/img/structure/B2480943.png)
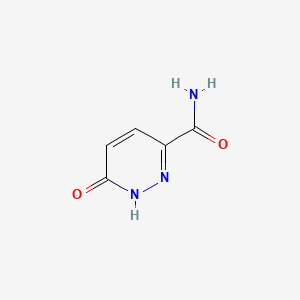
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide](/img/structure/B2480946.png)

![ethyl 4-(2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2480949.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2480950.png)
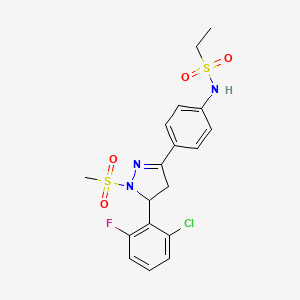
![4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B2480952.png)
![methyl (1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B2480953.png)

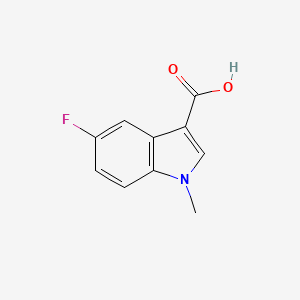
![N-(2,5-dimethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2480962.png)
